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Introduction

Picein is a naturally occurring phenolic glycoside found in a variety of plant species, including
those from the Picea (spruce), Picrorhiza, Rhodiola, and Salix (willow) genera. It is the 3-D-
glucopyranoside of piceol (p-hydroxyacetophenone). Structurally, it consists of an
acetophenone core linked to a glucose molecule via a glycosidic bond. This compound has
garnered interest in the scientific community for its potential antioxidant and neuroprotective
properties, making it a subject of investigation for pharmaceutical and nutraceutical
applications. This guide provides an in-depth overview of the chemical structure of Picein,
including its physicochemical properties, structural elucidation through spectroscopic methods,
and relevant experimental protocols.

Chemical and Physical Properties

The fundamental properties of Picein are summarized in the table below, providing a
guantitative overview of its key characteristics.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b7821902?utm_src=pdf-interest
https://www.benchchem.com/product/b7821902?utm_src=pdf-body
https://www.benchchem.com/product/b7821902?utm_src=pdf-body
https://www.benchchem.com/product/b7821902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
1-[4-[(2S,3R,4S,5S,6R)-3,4,5-
trihydroxy-6-

IUPAC Name ]

(hydroxymethyl)oxan-2-
ylJoxyphenyllethanone

Molecular Formula C14H1807 [1][2]
Molecular Weight 298.29 g/mol [11[2]
CAS Number 530-14-3 [1][2]
Pale yellow solid or
Appearance _
needles/prisms
Ameliaroside, Piceoside, p-
Synonyms Hydroxyacetophenone-D-

glucoside, Salinigrin

Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor .
Count

Topological Polar Surface Area 116 A2

Structural Elucidation

The chemical structure of Picein has been established through a combination of chemical and

spectroscopic methods.

Chemical Structure

Picein is a glycoside formed from the condensation of piceol (p-hydroxyacetophenone) and a

B-D-glucose molecule. The glucose unit is attached to the hydroxyl group of the p-

hydroxyacetophenone at the C4 position through an O-glycosidic linkage.

Figure 1: Chemical Structure of Picein

Spectroscopic Data
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Structural confirmation of Picein relies on various spectroscopic techniques.

e Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass
measurement, confirming the molecular formula C14H1807. The PubChem database lists
experimental LC-MS data with a precursor [M-H]~ ion at m/z 297.098.[2]

« Infrared (IR) Spectroscopy: The IR spectrum of Picein exhibits characteristic absorption
bands corresponding to its functional groups. These include broad O-H stretching vibrations
from the multiple hydroxyl groups of the glucose moiety and the phenolic hydroxyl group,
C=0 stretching from the ketone group of the acetophenone, C-O stretching from the
glycosidic linkage and alcohol groups, and C=C stretching from the aromatic ring.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
pivotal for the detailed structural elucidation of Picein. While a publicly available, fully
assigned spectrum is not readily found in the literature, the expected chemical shifts can be
predicted based on the known structure. The *H NMR spectrum would show signals for the
aromatic protons of the acetophenone ring, the anomeric proton of the glucose unit (typically
a doublet in the range of 4.5-5.5 ppm), other sugar protons, and the methyl protons of the
acetyl group. The 3C NMR spectrum would display signals for the carbonyl carbon, the
aromatic carbons, the anomeric carbon (around 100 ppm), and the other carbons of the
glucose moiety. A complete and unambiguous assignment would require 2D NMR
experiments such as COSY, HSQC, and HMBC.

Experimental Protocols
Extraction and Isolation from Picrorhiza kurroa

The following is a representative protocol for the extraction and isolation of Picein from the
leaves of Picrorhiza kurroa.
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Figure 2: Workflow for Picein Extraction and Isolation
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Methodology:

Extraction: Dried and powdered leaves of Picrorhiza kurroa are extracted with a solution of
95:5 (v/v) ethanol:water.

Concentration: The resulting ethanol solution is concentrated under reduced pressure using
a rotary evaporator at a temperature of approximately 40+5°C.

Fractionation: The crude ethanol extract is suspended in water and then successively
partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-
butanol.

Isolation: The n-butanol fraction, which is enriched with Picein, is subjected to further
purification. This fraction is re-chromatographed on a reversed-phase (RP-18) column.

Elution and Purification: Picein is eluted from the column using a solvent system of 2:3 (v/v)
methanol:water to yield the pure compound.

Chemical Hydrolysis of the Glycosidic Bond

Picein can be hydrolyzed to its aglycone (piceol) and glycone (D-glucose) components under

acidic conditions.

Methodology:

Reaction Setup: A solution of Picein in an aqueous medium is prepared.

Acidification: A dilute mineral acid, such as hydrochloric acid (HCI) or sulfuric acid (H2SOa), is
added to the solution to catalyze the hydrolysis.

Heating: The reaction mixture is heated, typically at temperatures between 50-100°C, for a
duration sufficient to achieve complete or desired partial hydrolysis.

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing
the disappearance of the Picein spot/peak and the appearance of the piceol and glucose
spots/peaks.
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o Work-up: Upon completion, the reaction mixture is cooled and neutralized. The products can
then be extracted and purified using standard chromatographic techniques.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific method for cleaving the glycosidic bond.

Methodology:

Enzyme Selection: A 3-glucosidase enzyme is selected for its specificity in hydrolyzing [3-
glycosidic linkages.

» Buffer Preparation: Picein is dissolved in a suitable buffer solution at the optimal pH for the
chosen B-glucosidase.

e Enzymatic Reaction: The B-glucosidase is added to the Picein solution, and the mixture is
incubated at the optimal temperature for the enzyme's activity.

e Reaction Monitoring: The hydrolysis can be monitored over time using HPLC to quantify the
formation of piceol.

o Termination and Product Isolation: The reaction is terminated, often by heat inactivation of
the enzyme or by the addition of a solvent that denatures the enzyme. The products are then
isolated and purified.

Biosynthesis of Picein

The biosynthesis of Picein in plants originates from the phenylpropanoid pathway, a major
route for the production of a wide array of phenolic compounds.
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Enzyme Abbreviations

L-Phenylalanine PAL: Phenylalanine Ammonia-Lyase C4H: Cinnamate 4-Hydroxylase ACL: 4-Coumarate-CoA Ligase UGT: UDP-glycosyltransferase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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